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molecular formula C5H4BrClN2O2S B3030124 2-Amino-5-bromopyridine-3-sulfonyl chloride CAS No. 868963-98-8

2-Amino-5-bromopyridine-3-sulfonyl chloride

Cat. No. B3030124
M. Wt: 271.52
InChI Key: DMQJKPQOXFIXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101800B2

Procedure details

5-Bromo-pyridin-2-ylamine (10 g, 57.8 mmol) was added to chlorosulfonic acid (40 mL, 602 mmol) while stirring at 25° C. The mixture was heated at 160° C. while stirring for 3 h. Upon cooling to 25° C., the brown solution was carefully poured over ice (˜500 g). The resulting precipitate was collected by vacuum filtration and rinsed with water to afford the intermediate, 2-amino-5-bromo-pyridine-3-sulfonyl chloride, as a beige solid. The solid was suspended in a 15% aqueous ammonium hydroxide solution. The reaction mixture stirred for 45 min. Everything was completely dissolved at this point. The mixture was cooled to 0° C. and the pH was adjusted to ˜8 by the careful addition of 12.0 M aqueous hydrochloric acid solution. A solid precipitated and was collected by vacuum filtration, rinsed with water (2×50 mL) and dried in vacuo to afford the desired product, 2-amino-5-bromo-pyridine-3-sulfonic acid amide (7.48 g, 29.7 mmol, 51%), as a light beige solid. 1H NMR (400 MHz, DMSO-d6) δ: 6.69 (2H, bs), 7.54 (2H, bs), 7.91 (1H, d, J=2.5 Hz), 8.22 (1H, d, J=2.3 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[NH2:8][C:5]1[C:4]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
40 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 160° C.
STIRRING
Type
STIRRING
Details
while stirring for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to 25° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1S(=O)(=O)Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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